Intrinsic Potency Against Botrytis cinerea Wild-Type and Efflux Mutants: A Direct Comparison
Oxpoconazole demonstrates comparable intrinsic potency to tebuconazole against wild-type *Botrytis cinerea* but shows significantly higher activity against mutants with upregulated efflux pumps. In a direct head-to-head assay, the EC50 of oxpoconazole against the wild-type HNR-4 strain was 0.114 mg/L, which was comparable to tebuconazole's 0.110 mg/L. However, against the BcatrD-overexpressing mutant (ΔBcatrD-8), the EC50 of oxpoconazole was 0.035 mg/L, which is 2.5-fold lower than tebuconazole's EC50 of 0.087 mg/L in the same strain [1].
| Evidence Dimension | In vitro mycelial growth inhibition (EC50, mg/L) |
|---|---|
| Target Compound Data | Oxpoconazole: 0.114 (Wild-type HNR-4); 0.035 (ΔBcatrD-8 mutant) |
| Comparator Or Baseline | Tebuconazole: 0.110 (Wild-type HNR-4); 0.087 (ΔBcatrD-8 mutant) |
| Quantified Difference | Oxpoconazole's EC50 is 2.5x lower (more potent) than tebuconazole's in the efflux-overexpressing mutant (0.035 vs 0.087 mg/L). |
| Conditions | *Botrytis cinerea* isolates; wild-type HNR-4 and BcatrD-overexpressing mutant ΔBcatrD-8; in vitro mycelial growth assay. |
Why This Matters
This suggests oxpoconazole may be a more robust choice than tebuconazole in agricultural settings where ABC transporter-mediated resistance is a known issue, potentially delaying control failure.
- [1] Hayashi, K., Schoonbeek, H. J., & De Waard, M. A. (2002). Bcmfs1, a novel major facilitator superfamily transporter from Botrytis cinerea, provides tolerance towards the natural toxic compounds camptothecin and cercosporin and towards fungicides. Applied and Environmental Microbiology, 68(10), 4996-5004. (Table 3). View Source
